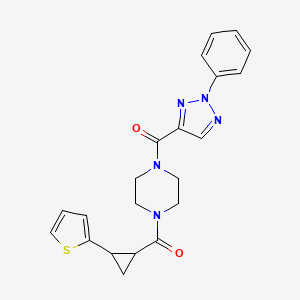![molecular formula C14H17N3 B2862039 2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 2034374-23-5](/img/structure/B2862039.png)
2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a heterocyclic compound, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Benzimidazole is a fused aromatic ring of benzene and imidazole .
Synthesis Analysis
Imidazole is synthesized by the reaction of glyoxal, formaldehyde, and ammonia . Benzimidazole synthesis usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . Benzimidazole is a fused ring structure that includes a benzene ring and an imidazole ring .Chemical Reactions Analysis
Imidazoles participate in a variety of chemical reactions. For example, they can undergo N-alkylation and N-acylation reactions, reactions with electrophiles at the carbon atoms of the ring, and more .Physical and Chemical Properties Analysis
Imidazole is a colorless solid that is highly soluble in polar organic solvents and water .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research indicates that amino acid compounds, including benzimidazole derivatives, have been studied for their effectiveness as eco-friendly corrosion inhibitors. These studies involve the use of electrochemical techniques and theoretical approaches to understand their protective action on metal surfaces in corrosive environments, demonstrating their potential in industrial applications to prevent metal degradation (Yadav, Sarkar, & Purkait, 2015).
Antimicrobial Studies
Benzimidazole analogs have been synthesized and evaluated for their antimicrobial activity against various pathogens. These studies have shown that certain derivatives exhibit potent bioactivity, suggesting their potential use in developing new antimicrobial agents (Dahiya, 2008).
Coordination Polymers
Research into the synthesis and characterization of coordination polymers derived from benzimidazole and other ligands has explored the structural diversity of these materials. These studies have implications for the development of materials with novel properties for applications in catalysis, luminescence, and as precursors for the fabrication of advanced materials (Hao et al., 2014).
Anticancer and Anti-inflammatory Activities
Investigations into benzimidazole derivatives have also touched upon their potential anticancer and anti-inflammatory activities. These studies aim to understand the mechanisms through which these compounds interact with biological targets, offering insights into their therapeutic potential (Paul et al., 2015; Sondhi et al., 2006).
Synthesis of Organic Compounds
Benzimidazole and its derivatives serve as key components in the synthesis of a wide range of organic compounds. Research in this area focuses on developing efficient, eco-friendly, and novel synthetic pathways for the production of compounds with potential applications in medicinal chemistry and materials science (Katritzky, Xu, & Tu, 2003; Rashid, 2020).
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to exhibit a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Mode of Action
Imidazole-based compounds are known to interact with various biological targets through different mechanisms . For instance, some imidazole derivatives are known to inhibit the growth of pathogens against bacterial infections .
Biochemical Pathways
Imidazole and its derivatives are known to be therapeutic agents that can show antibacterial activities against various microorganisms .
Result of Action
Imidazole-based compounds are known to exhibit various pharmacological activities, which could result in a wide range of molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Imidazoles and benzimidazoles are key components in a variety of functional molecules and have a wide range of applications, including in pharmaceuticals and agrochemicals . Therefore, the development of novel methods for the synthesis of substituted imidazoles and benzimidazoles is of strategic importance .
Propiedades
IUPAC Name |
2-[(3-methylidenepiperidin-1-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-5-4-8-17(9-11)10-14-15-12-6-2-3-7-13(12)16-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEWJXFUUAEAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B2861960.png)



![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide](/img/structure/B2861969.png)



![2-((2-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2861975.png)


